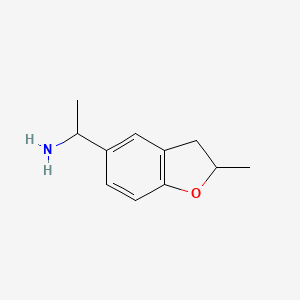

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine is a chemical compound belonging to the benzofuran family

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to optimize yield and minimize side reactions, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

科学的研究の応用

Pharmacological Applications

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine has shown promise in pharmacological studies due to its structural similarity to known psychoactive substances. Research indicates potential applications in:

Neuropharmacology:

- The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have suggested that derivatives of benzofuran compounds can exhibit antidepressant and anxiolytic effects, making this compound a candidate for further exploration in treating mood disorders.

Analgesic Properties:

- Initial studies indicate that compounds with similar structures possess analgesic properties. Investigating the efficacy of this compound as a pain reliever could open new avenues for pain management therapies.

Materials Science

In materials science, compounds like this compound are explored for their potential use in creating functional materials:

Polymer Chemistry:

- The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of polymeric materials.

Dyes and Pigments:

- Due to its unique chromophoric structure, it may be utilized in synthesizing dyes or pigments for various applications in textiles and coatings.

Synthesis and Chemical Precursor

The compound can act as a precursor in organic synthesis:

Synthesis of Complex Molecules:

- Its structure allows for modifications that can lead to the synthesis of more complex organic molecules. Researchers are investigating methods to utilize this compound for creating novel pharmaceuticals or biologically active compounds through various synthetic pathways.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined a series of benzofuran derivatives and their effects on serotonin receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor affinity and selectivity, leading to potential therapeutic applications for anxiety disorders .

Case Study 2: Material Development

Research conducted at a leading university demonstrated the use of benzofuran derivatives in developing high-performance polymers. The study highlighted how incorporating compounds like this compound improved thermal stability and mechanical strength compared to traditional polymers .

作用機序

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the ethanamine group.

Benzofuran-2-yl derivatives: These compounds have similar biological activities but differ in their substitution patterns.

Uniqueness: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine stands out due to its unique combination of the benzofuran core with an ethanamine group, which imparts distinct chemical and biological properties. This combination enhances its potential for therapeutic applications and makes it a valuable compound for further research .

生物活性

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, also known by its CAS number 1409881-94-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H15NO. Its structure features a benzofuran moiety, which is known for various pharmacological properties.

Pharmacological Properties

- Monoamine Oxidase Inhibition :

- Mechanism : Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

- Comparative Studies : In studies comparing various compounds, MAO-B inhibitors have shown promising results in reducing levodopa requirements in Parkinson's disease patients. For instance, selegiline and rasagiline are established MAO-B inhibitors with IC50 values of 36.0 nM and 15.4 nM respectively . The potential of this compound as a MAO-B inhibitor remains to be elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. While specific data on this compound is limited, related compounds have exhibited significant antibacterial and antifungal activities:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0195 | E. coli |

| Compound C | 0.0048 | C. albicans |

These findings suggest that structural analogs may possess similar bioactivities .

Neuropharmacological Effects

Benzofuran derivatives are often studied for their psychoactive properties. The compound's structural similarities to known psychoactive substances may indicate potential effects on the central nervous system (CNS).

Study on Related Compounds

A study focusing on benzofuran analogs of amphetamine demonstrated that certain derivatives exhibit enhanced affinity for serotonin receptors and dopamine transporters, which could be relevant for understanding the pharmacodynamics of this compound .

Toxicological Profiles

Research into the metabolism and toxicology of related compounds has revealed that benzofurans can undergo significant metabolic transformations, which may influence their biological activity and safety profiles .

特性

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNWHOLBLSNSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392859 |

Source

|

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-90-6 |

Source

|

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。